2-amino-N-(3,4,5-trimethoxyphenyl)benzamide
Overview
Description
2-amino-N-(3,4,5-trimethoxyphenyl)benzamide is a useful research compound. Its molecular formula is C16H18N2O4 and its molecular weight is 302.32 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl group have been known to inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
It is known that compounds with the trimethoxyphenyl group can interact with their targets in a way that inhibits their function . For example, they can bind to the colchicine binding site of the αβ-tubulin heterodimer, leading to a decrease in the biological activity of such analogs .
Biochemical Pathways
Compounds with the trimethoxyphenyl group have been associated with a wide range of biological activities, indicating that they may affect multiple biochemical pathways .
Result of Action
Compounds with the trimethoxyphenyl group have been associated with a wide range of biological activities, indicating that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
2-amino-N-(3,4,5-trimethoxyphenyl)benzamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit enzymes such as Taq polymerase and telomerase, which are crucial for DNA replication and cell division . Additionally, it can trigger caspase activation, leading to programmed cell death or apoptosis . The interactions of this compound with these biomolecules highlight its potential as a therapeutic agent in cancer treatment.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by down-regulating ERK2 (Extracellular Signal Regulated Kinase 2) protein and inhibiting ERKs phosphorylation . These actions can disrupt cell signaling pathways, leading to altered gene expression and cellular metabolism. The ability of this compound to modulate these critical cellular processes makes it a valuable tool for studying cell biology and developing new therapeutic strategies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It inhibits enzyme activity by binding to the active sites of enzymes such as Taq polymerase and telomerase . This inhibition prevents the enzymes from carrying out their normal functions, leading to disrupted DNA replication and cell division. Additionally, this compound can induce oxidative stress, which triggers caspase activation and apoptosis . These molecular mechanisms underline the compound’s potential as an anticancer agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and prolonged effects on cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including oxidative stress and apoptosis . Understanding the dosage effects of this compound is essential for determining its therapeutic potential and safety in clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in oxidative stress and apoptosis, leading to changes in cellular metabolism . The interactions of this compound with these metabolic pathways highlight its potential as a modulator of cellular function and a therapeutic agent.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its efficacy and activity. This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The distribution of this compound within cells can influence its activity and effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can affect its interactions with biomolecules and its overall activity in cellular processes.
Properties
IUPAC Name |
2-amino-N-(3,4,5-trimethoxyphenyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-20-13-8-10(9-14(21-2)15(13)22-3)18-16(19)11-6-4-5-7-12(11)17/h4-9H,17H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBDOTKADSTOEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651192 | |
Record name | 2-Amino-N-(3,4,5-trimethoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00651192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20878-51-7 | |
Record name | 2-Amino-N-(3,4,5-trimethoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00651192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.